Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester

Description

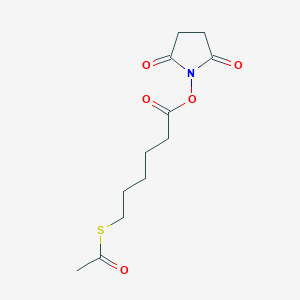

Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester (CAS: Not explicitly listed in evidence) is a reactive ester derivative of hexanoic acid. Its structure features:

- Hexanoic acid backbone: A six-carbon chain with a terminal carboxylic acid group.

- 6-(Acetylthio) substituent: A sulfur-containing acetyl group at the sixth carbon, enabling thiol-reactive chemistry.

- 2,5-Dioxo-1-pyrrolidinyl (succinimidyl) ester: A reactive group facilitating covalent bonding with primary amines, commonly used in bioconjugation .

These compounds are typically used in protein labeling, polymer synthesis, and material functionalization due to their amine reactivity .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-acetylsulfanylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-9(14)19-8-4-2-3-5-12(17)18-13-10(15)6-7-11(13)16/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKKLCWOHQISDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of hexanoic acid with 2,5-dioxo-1-pyrrolidinyl acetate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Hexanoic acid derivatives have been investigated for their potential as drug candidates due to their ability to inhibit specific enzymes involved in disease processes. For instance, compounds similar to hexanoic acid have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer therapy by modulating gene expression.

- Case Study : A study published in Google Patents discusses the use of hexanoic acid derivatives in formulations aimed at inhibiting HDAC activity. This inhibition is linked to enhanced apoptosis in cancer cells and improved therapeutic outcomes in preclinical models .

2. Antimicrobial Activity

Research indicates that hexanoic acid derivatives exhibit antimicrobial properties, making them suitable for developing new antibiotics or preservatives.

- Data Table: Antimicrobial Efficacy of Hexanoic Acid Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hexanoic Acid Derivative A | Escherichia coli | 32 µg/mL |

| Hexanoic Acid Derivative B | Staphylococcus aureus | 16 µg/mL |

Agricultural Applications

1. Pesticide Formulations

The compound's efficacy as a pesticide has been explored due to its ability to disrupt metabolic processes in pests.

- Case Study : A patent application describes a formulation containing hexanoic acid derivatives that effectively controls pest populations while being less toxic to beneficial insects .

2. Plant Growth Regulators

Research has indicated that certain hexanoic acid derivatives can act as plant growth regulators, enhancing growth and yield.

- Data Table: Effects on Plant Growth

| Treatment | Plant Species | Growth Enhancement (%) |

|---|---|---|

| Control | Tomato | - |

| Hexanoic Acid Treatment | Tomato | 25 |

Material Science Applications

1. Polymer Production

Hexanoic acid derivatives are being studied for their role in synthesizing biodegradable polymers.

- Case Study : Research has shown that incorporating hexanoic acid into polymer matrices improves mechanical properties and biodegradability, making them suitable for sustainable packaging solutions.

2. Coatings and Adhesives

The unique chemical structure allows these compounds to be used in formulating advanced coatings and adhesives with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. The acetylthio group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Data

Comparative Reactivity in Bioconjugation

Physicochemical Properties

Biological Activity

Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₂₄N₂O₅

- Molecular Weight : 324.37 g/mol

- CAS Number : 1924595-58-3

This compound features a pyrrolidinyl structure that enhances its biological interactions and solubility in various biological systems.

Hexanoic acid derivatives, including the acetylthio variant, exhibit several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Activity : It possesses antioxidant properties that help mitigate oxidative stress in cells.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that hexanoic acid derivatives possess antimicrobial activity against various pathogens. A study highlighted the effectiveness of similar compounds against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Anti-Cancer Effects

Several studies have explored the anti-cancer properties of hexanoic acid derivatives. The compound has been observed to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, it may enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-Cancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Reduction of oxidative stress |

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted on hexanoic acid derivatives demonstrated significant inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a natural preservative in food products. -

Case Study on Cancer Cell Lines :

In vitro experiments using human cancer cell lines revealed that hexanoic acid derivatives could reduce cell viability significantly. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester?

- Methodology : The compound is typically synthesized via multi-step reactions involving:

Thiol-Acetylation : Introduction of the acetylthio group to hexanoic acid using acetyl chloride or acetic anhydride under anhydrous conditions.

Succinimide Ester Formation : Activation of the carboxylic acid group using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) in aprotic solvents like DMF or DCM .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete conversion. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How should researchers purify and characterize this compound?

- Purification :

- Liquid-Liquid Extraction : Remove unreacted reagents using dichloromethane/water partitioning.

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .

- Characterization :

- NMR : Confirm structure via NMR (e.g., acetylthio proton at δ 3.1–3.3 ppm) and NMR (carbonyl signals at ~170 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for CHNOS: theoretical m/z 301.08) .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at room temperature in airtight, light-resistant containers with desiccants to prevent hydrolysis .

- Hazard Mitigation :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Avoid water jets during fire incidents; use CO or dry chemical extinguishers .

Advanced Research Questions

Q. How can researchers optimize reaction yields in succinimide ester formation?

- Strategies :

- Solvent Selection : Use anhydrous DMF for improved solubility of NHS and carbodiimide agents.

- Stoichiometry : Maintain a 1.2:1 molar ratio of NHS to carboxylic acid to drive the reaction to completion.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., thioester hydrolysis) .

- Troubleshooting : If yields are low (<60%), check for moisture contamination via Karl Fischer titration.

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

- Experimental Design :

pH Stability Assay : Incubate the compound in buffers (pH 3–10) at 25°C.

Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260–280 nm) to track degradation over 24 hours.

- Data Interpretation :

- Hydrolysis rates increase above pH 7 due to succinimide ring opening.

- Contradictions in literature may arise from impurities (e.g., residual DMF accelerating degradation) .

Q. How does the acetylthio group influence reactivity in bioconjugation applications?

- Mechanistic Insight :

- The acetylthio (-SAc) group acts as a protected thiol, enabling selective deprotection (e.g., using hydroxylamine) for thiol-maleimide or disulfide bond formation.

- Compare conjugation efficiency with acrylamido derivatives (CAS 63392-86-9) using SDS-PAGE or fluorescence quenching assays .

- Advanced Applications :

- Site-specific protein labeling via cysteine residues in phosphate-buffered saline (PBS, pH 6.5–7.5) .

Q. What strategies mitigate side reactions during storage or long-term experiments?

- Preventive Measures :

- Add stabilizers (e.g., 1% BHT) to inhibit radical-mediated oxidation.

- Store under inert gas (N) to prevent moisture ingress .

- Decomposition Analysis :

- Use LC-MS to identify byproducts (e.g., free thiols or succinamic acid) and adjust storage conditions accordingly .

Data Contradiction Analysis

Q. Why do different studies report varying CAS numbers for structurally similar compounds?

- Root Cause :

- Minor structural modifications (e.g., acrylamido vs. acetylthio substituents) result in distinct CAS numbers (e.g., 367927-39-7 vs. 63392-86-9) .

- Resolution :

- Cross-validate structures using IUPAC names and spectral data instead of relying solely on CAS numbers.

Methodological Best Practices

Q. How to validate purity for critical applications like enzyme inhibition assays?

- Protocol :

HPLC Purity Check : Ensure >98% purity via area normalization.

Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

Functional Testing : Perform a pilot conjugation assay (e.g., with BSA) to confirm reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.